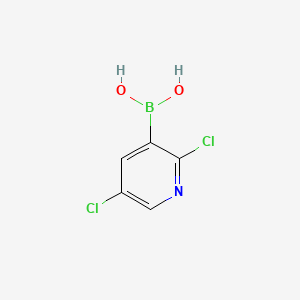

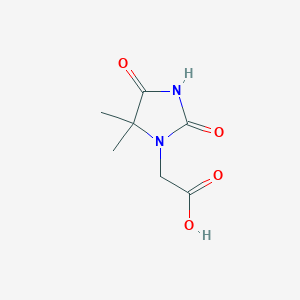

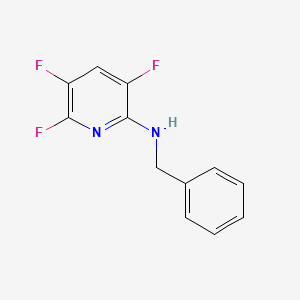

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid" is a derivative of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid, which is a class of compounds that have been studied for their potential pharmacological properties. These compounds have been found to exhibit hypoglycemic activity, which is the ability to lower blood sugar levels, and have been considered as oral hypoglycemic agents .

Synthesis Analysis

The synthesis of related compounds involves the preparation of nitriles through the reaction of sodium enolates of appropriate 3-substituted 3-oxopropionaldehyde with cyanoacetamide. The sodium enolates are synthesized from ethyl formate and the appropriate ketone and sodium or sodium hydride . Another efficient synthesis method for a similar compound, 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid, involves starting with 3,3-dimethoxy-2-butanone and includes a highly efficient synthetic sequence that suggests a final ring closure may involve dehydration of a sterically hindered enamide .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized by spectroscopic methods and, in some cases, by single-crystal X-ray diffraction

Aplicaciones Científicas De Investigación

Efficient Synthesis Techniques : 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid has been synthesized efficiently through various methods. For instance, Sanchez et al. (1994) and (1990) developed efficient synthesis processes for derivatives of this compound, which are valuable for the formation of β-lactams and other carbonyl derivatives (Sanchez, Mich, & Huang, 1994) (Sanchez, 1990).

Derivative Synthesis and Pharmacological Activities : Ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids carrying various substituents have been synthesized and shown to exhibit pharmacological activities such as inotropic activity, as well as anti-inflammatory and analgesic properties. These findings by Mosti et al. (1994) and (1992) indicate the chemical's potential for therapeutic applications (Mosti, Schenone, Mahiques, et al., 1994) (Mosti, Menozzi, Schenone, et al., 1992).

Magnetic Properties in Metal Complexes : Novel Co5 and Ni4 metal complexes, utilizing 2-pyridyl oximes combined with polycarboxylic ligands, showed interesting magnetic properties. Dimakopoulou et al. (2022) highlighted the potential of this compound in creating species with unique magnetic properties (Dimakopoulou et al., 2022).

Solid-State Properties and Polymorphism : Research into the solid-state identity of derivatives of this compound, such as 2-hydroxynicotinic acid, revealed interesting aspects of polymorphism. Long et al. (2015) found that in its tautomeric form, the compound exhibits distinct polymorphic behaviors depending on various conditions, such as acidic additives (Long, Zhou, Theiss, et al., 2015).

Applications in Fluorescence Quantum Yield : Shi et al. (2016) discovered that organic fluorophores derived from this compound are the main contributors to the fluorescence of carbon dots, indicating its potential use in fluorescence-based applications (Shi, Yang, Zeng, et al., 2016).

Environmental Chemistry : Gavrilović et al. (2018) explored the oxidation of derivatives of this compound, demonstrating environmentally friendly methods in synthetic chemistry, particularly in the preparation of nitrogen six-membered heterocyclic compounds (Gavrilović, Janković, Joksović, et al., 2018).

Propiedades

IUPAC Name |

2-oxo-6-pyridin-2-yl-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10-7(11(15)16)4-5-9(13-10)8-3-1-2-6-12-8/h1-6H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLVHZXQLBWLKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50615800 |

Source

|

| Record name | 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid | |

CAS RN |

56304-42-8 |

Source

|

| Record name | 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)

![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)

![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)